6-Chloro-4-(methylamino)nicotinaldehyde

Melting point Purity control Thermal analysis

6-Chloro-4-(methylamino)nicotinaldehyde (CAS 449811-29-4) is a disubstituted nicotinaldehyde belonging to the pyridine‑3‑carbaldehyde class. The molecule bears a chlorine atom at the 6‑position and a methylamino group at the 4‑position, creating a distinctive electronic and steric environment that governs its reactivity in cross‑coupling and condensation reactions.

Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
CAS No. 449811-29-4
Cat. No. B1359715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-(methylamino)nicotinaldehyde
CAS449811-29-4
Molecular FormulaC7H7ClN2O
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCNC1=CC(=NC=C1C=O)Cl
InChIInChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10)
InChIKeyKBFYJXMMAXTGQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-(methylamino)nicotinaldehyde – Procurement-Ready Pyridine‑3‑carbaldehyde Building Block


6-Chloro-4-(methylamino)nicotinaldehyde (CAS 449811-29-4) is a disubstituted nicotinaldehyde belonging to the pyridine‑3‑carbaldehyde class . The molecule bears a chlorine atom at the 6‑position and a methylamino group at the 4‑position, creating a distinctive electronic and steric environment that governs its reactivity in cross‑coupling and condensation reactions . This substitution pattern is frequently exploited in medicinal chemistry to construct kinase‑focused compound libraries and advanced heterocyclic intermediates .

Why Generic Substitution Fails – 6-Chloro-4-(methylamino)nicotinaldehyde Cannot Be Replaced by Close Analogs


Simply interchanging 6‑chloro‑4‑(methylamino)nicotinaldehyde with a regioisomer such as 2‑chloro‑4‑(methylamino)nicotinaldehyde or with a mono‑substituted analog (e.g., 6‑chloronicotinaldehyde) leads to divergent reactivity and biological outcomes. In the Montoir synthesis of 1,6‑naphthyridin‑2(1H)‑ones, the 2‑chloro isomer directs cyclisation toward a different scaffold than the 6‑chloro isomer, highlighting how the position of the halogen dictates the accessible chemical space [1]. Furthermore, patent data reveal that the 6‑chloro‑4‑(methylamino) motif is specifically required for the potency of multiple clinical kinase inhibitor series; analogs lacking either the 6‑Cl or the 4‑NHCH₃ group show substantially reduced activity . These differences mean that procurement decisions cannot be based on generic “nicotinaldehyde” classification alone.

6-Chloro-4-(methylamino)nicotinaldehyde – Quantitative Differentiation Evidence


Thermal Purity Signature: Melting Point Distinguishes 6‑Chloro‑4‑(methylamino)nicotinaldehyde from Unsubstituted or Mono‑substituted Analogs

The target compound exhibits a sharp melting point of 80‑82 °C, which is significantly higher than the melting points of structurally simpler analogs such as 6‑chloronicotinaldehyde (48‑50 °C) . This thermal signature provides a straightforward, non‑spectroscopic method for confirming identity and purity upon receipt, a feature not available with lower‑melting or oily analogs.

Melting point Purity control Thermal analysis

Physicochemical Property Differentiation: Boiling Point and Density Enable Safer Large‑Scale Handling Relative to Lighter Nicotinaldehydes

The compound’s predicted boiling point (339.4 ± 42.0 °C at 760 mmHg) and density (1.4 ± 0.1 g cm⁻³) are substantially higher than those of the parent nicotinaldehyde (b.p. 210 °C; density 1.13 g cm⁻³) [1]. This reduces volatility losses during solvent removal and lowers fire hazard, a practical advantage for pilot‑scale preparations.

Boiling point Density Process safety

Enabling Scaffold for Highly Potent FGFR Inhibitors: Quantitative Bioactivity Evidence of Downstream Compounds

Derivatives prepared from 6‑chloro‑4‑(methylamino)nicotinaldehyde have been reported as FGFR1 inhibitors with IC₅₀ values as low as 9.9 nM in HTRF assays [1]. In contrast, compounds derived from the 2‑chloro isomer typically exhibit IC₅₀ values an order of magnitude higher in the same target class, underscoring the critical role of the 6‑Cl substitution for potency [2]. Although the bioactivity data pertain to the final elaborated molecules, the scaffold commitment begins with the aldehyde building block, making its selection pivotal.

FGFR inhibition Kinase inhibitor IC50

Optimal Application Scenarios for 6‑Chloro‑4‑(methylamino)nicotinaldehyde in Drug Discovery and Development


Kinase Inhibitor Library Synthesis

Leverage the aldehyde as a versatile handle for reductive amination or Knoevenagel condensation, rapidly generating diverse kinase‑directed compound libraries. The 6‑Cl atom provides a reliable site for late‑stage Suzuki‑Miyaura diversification, a strategy employed in patented FGFR and RIPK2 inhibitor series .

Process Chemistry Scale‑Up of FGFR‑Targeted Agents

The compound’s relatively high boiling point and density, together with its reliable melting range, make it a safer and more predictable intermediate for kilogram‑scale campaigns compared to more volatile nicotinaldehyde analogs .

Structure‑Activity Relationship (SAR) Studies at the 6‑Position of Nicotinaldehyde Scaffolds

Use 6‑chloro‑4‑(methylamino)nicotinaldehyde as the key intermediate for systematic SAR exploration. Quantitative bioactivity data show that the 6‑Cl substituent imparts a ~10‑fold potency gain in FGFR1 inhibition over the analogous 2‑Cl isomer, guiding medicinal chemists toward the optimal substitution pattern [1].

Building Block for Targeted Protein Degraders (PROTACs)

The aldehyde functionality allows attachment of linkers for PROTAC design, while the 6‑chloro and 4‑methylamino groups offer orthogonal vectors for tuning E3 ligase recruitment. This combination is difficult to achieve with simpler nicotinaldehydes that lack the dual substitution pattern .

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